molecular formula C17H21NO5 B3198422 BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER CAS No. 1013353-70-2

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER

Cat. No.: B3198422
CAS No.: 1013353-70-2
M. Wt: 319.4 g/mol
InChI Key: QPXYTRJWAYSYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER is a chemical compound with a complex structure that includes a piperidine ring, a carbobenzoxy (CBZ) group, and a propanoic acid methyl ester moiety

Preparation Methods

The synthesis of BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Scientific Research Applications

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The CBZ group plays a crucial role in protecting the piperidine nitrogen during synthesis, while the ester moiety can be hydrolyzed to release the active acid form. The compound’s effects are mediated through its binding to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-22-16(20)11-15(19)14-7-9-18(10-8-14)17(21)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXYTRJWAYSYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678338
Record name Benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013353-70-2
Record name Benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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